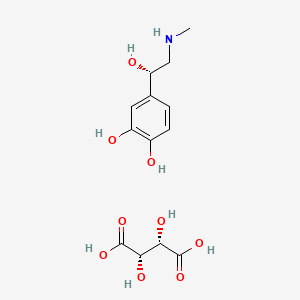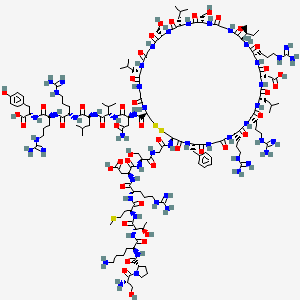
(+)-Epinephrine (-)-Bitartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Epinephrine (-)-Bitartrate is a chemical compound that is widely known for its significant role in the medical field. It is a salt form of epinephrine, also known as adrenaline, which is a hormone and neurotransmitter. This compound is used in various medical applications, including the treatment of severe allergic reactions, cardiac arrest, and asthma. The bitartrate form enhances the stability and solubility of epinephrine, making it more suitable for pharmaceutical formulations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Epinephrine (-)-Bitartrate involves several steps. The primary synthetic route starts with the precursor compound, catechol, which undergoes a series of chemical reactions including methylation, oxidation, and amination. The final step involves the reaction of epinephrine with tartaric acid to form the bitartrate salt. The reaction conditions typically require controlled temperatures and pH levels to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the use of high-purity reagents and solvents to achieve the desired quality. The reaction is monitored using various analytical techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and compliance with pharmaceutical standards.
化学反応の分析
Types of Reactions
(+)-Epinephrine (-)-Bitartrate undergoes several types of chemical reactions, including:
Oxidation: Epinephrine can be oxidized to form adrenochrome, a compound with distinct color properties.
Reduction: The reduction of epinephrine can lead to the formation of dihydroxyphenylalanine (DOPA).
Substitution: Epinephrine can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as sodium borohydride are used under mild conditions to prevent over-reduction.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed
Adrenochrome: Formed through the oxidation of epinephrine.
DOPA: Formed through the reduction of epinephrine.
Various substituted derivatives: Formed through substitution reactions.
科学的研究の応用
(+)-Epinephrine (-)-Bitartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving catecholamines.
Biology: Studied for its role in neurotransmission and its effects on different biological systems.
Medicine: Extensively used in the treatment of anaphylaxis, cardiac arrest, and asthma. It is also used in research related to cardiovascular diseases and stress responses.
Industry: Employed in the formulation of pharmaceutical products and in the development of new drug delivery systems.
作用機序
(+)-Epinephrine (-)-Bitartrate exerts its effects by binding to adrenergic receptors, specifically the alpha and beta receptors. This binding triggers a cascade of intracellular events that lead to various physiological responses. For example, the activation of beta-adrenergic receptors in the heart increases heart rate and contractility, while the activation of alpha-adrenergic receptors in blood vessels causes vasoconstriction. These actions are mediated through the cyclic adenosine monophosphate (cAMP) pathway and other signaling mechanisms.
類似化合物との比較
(+)-Epinephrine (-)-Bitartrate is unique compared to other similar compounds due to its specific receptor binding profile and physiological effects. Similar compounds include:
Norepinephrine: Similar in structure but has a different receptor affinity, leading to distinct physiological effects.
Isoproterenol: A synthetic compound with a similar structure but primarily acts on beta-adrenergic receptors.
Dopamine: Shares a similar catecholamine structure but has different receptor targets and effects.
特性
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;4-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m10/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXIPWWIOISBDD-VXLLBCKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H](C1=CC(=C(C=C1)O)O)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[Dimethyl(4-vinylphenyl)silyl]pyridine](/img/structure/B570939.png)






